2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol
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Overview
Description
2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol is an organic compound characterized by the presence of two piperidine rings attached to a benzene ring with hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzaldehyde with 4-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: The piperidine rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol involves its interaction with specific molecular targets. The piperidine rings can interact with biological receptors, potentially modulating their activity. The hydroxyl groups may also play a role in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxybenzaldehyde: A precursor in the synthesis of 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol.
4-Methylpiperidine: Another precursor used in the synthesis.
2,5-Bis-(piperidin-1-ylmethyl)-benzene-1,4-diol: A similar compound without the methyl group on the piperidine rings.
Uniqueness
This compound is unique due to the presence of methyl groups on the piperidine rings, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,5-bis[(4-methylpiperidin-1-yl)methyl]benzene-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-15-3-7-21(8-4-15)13-17-11-20(24)18(12-19(17)23)14-22-9-5-16(2)6-10-22/h11-12,15-16,23-24H,3-10,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYISHUZZNCVEFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCC(CC3)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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